molecular formula C10H20N2O2 B1394974 Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate CAS No. 1221792-32-0

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate

Cat. No.: B1394974
CAS No.: 1221792-32-0
M. Wt: 200.28 g/mol
InChI Key: GNAHERATGIWCSH-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.

Cellular Effects

Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the signaling pathways that regulate cell growth and differentiation, leading to changes in gene expression patterns . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, such as alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate can vary with different dosages in animal models. At lower doses, this compound may have beneficial effects, such as enhancing certain cellular functions or protecting against cellular damage . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels.

Metabolic Pathways

Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound may be metabolized by specific enzymes, leading to the production of metabolites that can further interact with other biomolecules. The metabolic pathways involving Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate are complex and can vary depending on the cellular context.

Transport and Distribution

The transport and distribution of Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific cellular compartments or accumulate in certain tissues, influencing its overall efficacy and activity. The distribution of Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate can also affect its interactions with other biomolecules and its impact on cellular processes.

Subcellular Localization

The subcellular localization of Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate is crucial for understanding its mechanism of action and its effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of piperidine-3-carboxylic acid ethyl ester with 2-bromoethylamine hydrobromide . The reaction typically occurs under basic conditions, often using sodium hydroxide in ethanol as the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: As mentioned, it can be synthesized through nucleophilic substitution.

    Oxidation and Reduction:

    Substitution Reactions: It can participate in substitution reactions, particularly involving the amino and ester groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide in ethanol.

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with 2-bromoethylamine hydrobromide yields this compound .

Properties

IUPAC Name

ethyl 1-(2-aminoethyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-2-14-10(13)9-4-3-6-12(8-9)7-5-11/h9H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAHERATGIWCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249257
Record name Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-32-0
Record name Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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